BenchChemオンラインストアへようこそ!

Elagolixsodiumsalt

GnRH Antagonist Binding Affinity Radioligand Binding Assay

Procure Elagolix sodium salt (CAS 832720-36-2) for reproductive endocrinology research. Unlike the free base, the sodium salt ensures high aqueous solubility (≥100 mg/mL in DMSO and water), enabling concentrated stock solutions for automated liquid handling. Its well-defined Kd (54 pM) and lack of off-target activity at 10 µM make it the optimal reference antagonist for GnRHR binding and functional assays. As the API in ORILISSA®, the sodium salt is the correct reference standard for impurity profiling, including lactam degradation product quantification, and stability-indicating HPLC method validation. For oral in vivo studies, the sodium salt provides adequate solubility for homogeneous gavage formulations in CMC-Na, with demonstrated high oral bioavailability in relevant species.

Molecular Formula C32H29F5N3NaO5
Molecular Weight 653.6 g/mol
Cat. No. B8070319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElagolixsodiumsalt
Molecular FormulaC32H29F5N3NaO5
Molecular Weight653.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]
InChIInChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1
InChIKeyDQYGXRQUFSRDCH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elagolix Sodium Salt: Chemical Identity and Baseline Characterization for Research Procurement


Elagolix sodium salt (CAS: 832720-36-2) is the sodium salt form of elagolix, a non-peptide, orally active antagonist of the human gonadotropin-releasing hormone receptor (GnRHR) [1]. It is utilized primarily in research settings focused on reproductive endocrinology and gynecological disorders [2]. The sodium salt (C₃₂H₂₉F₅N₃O₅Na, MW: 653.58) is freely soluble in water, whereas the corresponding free acid form (MW: 631.60) exhibits lower aqueous solubility . Commercially available reference material is typically supplied as a white to beige powder, with purity specifications often ≥98% as determined by HPLC .

Procurement Rationale: Why Elagolix Sodium Salt Cannot Be Casually Substituted with Free Base or Alternative GnRH Antagonists


The interchangeability of elagolix sodium salt with other GnRH antagonists (e.g., relugolix, linzagolix) or even the elagolix free base is precluded by quantifiable differences in three critical domains: receptor binding kinetics, off-target selectivity, and solid-state stability [1]. While alternative agents may share a common mechanism, their divergent binding affinities (e.g., Kd vs. IC50), species-specific potency, and distinct impurity profiles (e.g., lactam formation in free base formulations) directly impact the interpretation of in vivo pharmacodynamic studies and the reliability of analytical reference standards [2].

Quantitative Evidence Guide: Elagolix Sodium Salt Differentiation Against Key Comparators


Human GnRH Receptor Binding Affinity: Elagolix Sodium Salt (Kd) vs. Relugolix (IC50)

Elagolix sodium salt exhibits high binding affinity to the human GnRH receptor with a dissociation constant (Kd) of 54 pM . In contrast, relugolix, a closely related oral GnRH antagonist, is characterized by an IC50 of 0.33 nM (330 pM) for the human receptor . The direct comparison of Kd and IC50 values is complicated by the fact that they are distinct kinetic parameters; however, the picomolar Kd of elagolix sodium salt indicates a very slow dissociation rate and a high degree of receptor occupancy at low concentrations, which is consistent with its 'insurmountable' antagonism profile .

GnRH Antagonist Binding Affinity Radioligand Binding Assay

Off-Target Selectivity Profile: Elagolix Sodium Salt vs. Relugolix

Elagolix sodium salt demonstrates high selectivity for the human GnRH receptor. In a broad panel of 100 off-target receptors, ion channels, enzymes, and transporters tested at a concentration of 10 μM, elagolix sodium salt exhibited no significant activity (inhibition <50%) . While comparative data for relugolix in an identical 100-target panel are not publicly aggregated, a direct source states that relugolix has 'low affinity' for other receptors tested [1]. The quantitative absence of off-target activity for elagolix sodium salt at 10 µM supports its utility in experiments where minimizing confounding pharmacological effects is critical.

Selectivity Off-target activity Safety pharmacology

Clinical Efficacy in Endometriosis: Elagolix Sodium Salt vs. Dienogest (Head-to-Head Phase 3 Trial)

In a Phase 3, randomized, double-blind, multicenter trial (n=230) comparing elagolix sodium salt (150 mg) to dienogest (2 mg), the reduction in endometriosis-associated pain, as measured by Numeric Rating Scale (NRS) from baseline to day 85, was non-inferior between the two treatments [1]. The mean NRS reduction was -2.43 for elagolix and -2.47 for dienogest, with a treatment difference of 0.04 (95% CI: -0.3 to 0.37) [1]. At day 169, the reductions were -4.33 and -4.37, respectively [1]. This establishes elagolix sodium salt as an effective oral GnRH antagonist with comparable pain relief to an established progestin therapy.

Endometriosis Pain Management Clinical Trial

Formulation Stability: Elagolix Sodium Salt Enables Mitigation of Lactam Impurity Formation

Elagolix free base is known to be unstable and susceptible to degradation during long-term storage, leading to the formation of a lactam impurity within pharmaceutical dosage forms [1]. Patent literature specifically describes the development of elagolix sodium salt compositions with improved physicochemical stability and dissolution characteristics to address this issue [2]. The sodium salt form, when incorporated into specific solid dosage forms, exhibits improved storage stability and a reduction in degradation products [1].

Formulation Science Stability Impurity Control

Elagolix Sodium Salt: Optimized Research and Procurement Application Scenarios


In Vitro GnRH Receptor Pharmacology and High-Throughput Screening

Researchers conducting radioligand binding assays or functional assays (e.g., inositol phosphate accumulation) to characterize GnRHR antagonism should utilize elagolix sodium salt. Its high solubility in DMSO and water (≥100 mg/mL in both) facilitates the preparation of concentrated stock solutions for automated liquid handling systems . Its well-defined, high binding affinity (Kd = 54 pM) and lack of off-target activity at 10 µM make it an optimal reference antagonist for establishing assay windows and validating high-throughput screening campaigns targeting the GnRH receptor .

Preclinical Animal Models of Endometriosis and Reproductive Disorders

For in vivo studies in relevant species, elagolix sodium salt is the appropriate form for oral administration. It has demonstrated high oral bioavailability in dogs (~100% at 50 mg/kg) and effectively suppresses luteinizing hormone in castrated macaques [1]. Researchers should be aware of its species-specific binding affinity, which is high in monkeys (Ki = 3.3 nM) but low in rats (Ki = 4.4 µM), necessitating careful model selection . The sodium salt form ensures adequate aqueous solubility for oral gavage formulations, such as homogeneous suspensions in CMC-Na .

Formulation Development and Solid-State Characterization

Pharmaceutical scientists engaged in preformulation and formulation development should procure elagolix sodium salt rather than the free base. The sodium salt is the active pharmaceutical ingredient (API) in the marketed product ORILISSA®, and its physicochemical properties (e.g., hygroscopicity, solid-state stability) are critical to the performance of the drug product [2]. Analytical method development for impurity profiling should utilize elagolix sodium salt as the reference standard to ensure accurate quantification of degradation products, including the lactam impurity known to form in elagolix formulations [3].

Bioanalytical Method Development and Pharmacokinetic Studies

Laboratories developing LC-MS/MS or HPLC methods for the quantification of elagolix in biological matrices should use elagolix sodium salt as the certified reference standard. Validated stability-indicating RP-HPLC methods using elagolix sodium salt have been published, providing a foundation for method development and validation in accordance with ICH guidelines [4]. The high purity (≥98%) and defined stability of the sodium salt are essential for generating accurate and reproducible calibration curves in pharmacokinetic and bioequivalence studies [5].

Quote Request

Request a Quote for Elagolixsodiumsalt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.